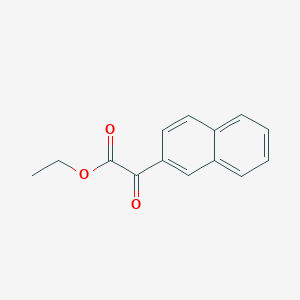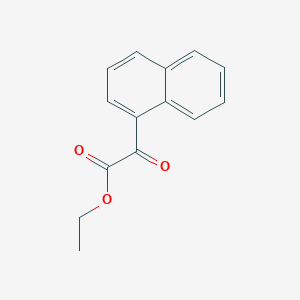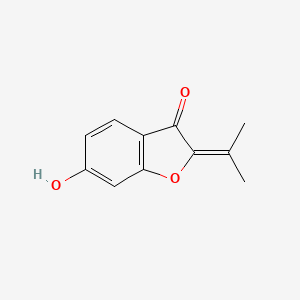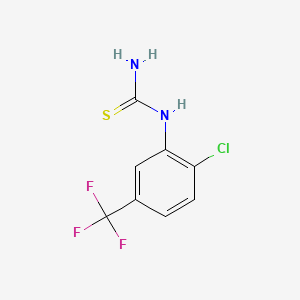
1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea is an organic compound with the molecular formula C8H6ClF3N2S. It is a thiourea derivative characterized by the presence of a chloro and trifluoromethyl group attached to the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea can be synthesized through the reaction of 2-chloro-5-(trifluoromethyl)aniline with thiocarbamide (thiourea) under acidic conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the thiourea derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylthiourea derivatives.
Aplicaciones Científicas De Investigación
1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the presence of the chloro and trifluoromethyl groups enhances its binding affinity and specificity .
Comparación Con Compuestos Similares
- 1-(5-Chloro-2-(trifluoromethyl)phenyl)thiourea
- 1-(3-Chloro-5-(trifluoromethyl)phenyl)thiourea
- 1-(2-Chloro-4-(trifluoromethyl)phenyl)thiourea
Comparison: 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea is unique due to the specific positioning of the chloro and trifluoromethyl groups on the phenyl ring. This positioning can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds. The trifluoromethyl group, in particular, imparts unique electronic properties that can enhance the compound’s stability and reactivity .
Propiedades
IUPAC Name |
[2-chloro-5-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2S/c9-5-2-1-4(8(10,11)12)3-6(5)14-7(13)15/h1-3H,(H3,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEQZLQDKSFFEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=S)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371534 |
Source


|
| Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21714-35-2 |
Source


|
| Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
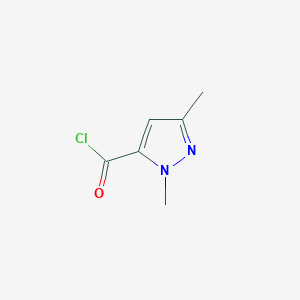
![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1301102.png)
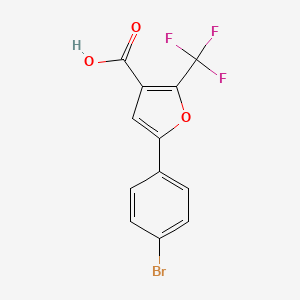
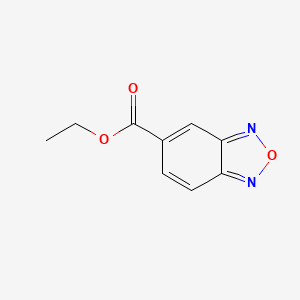
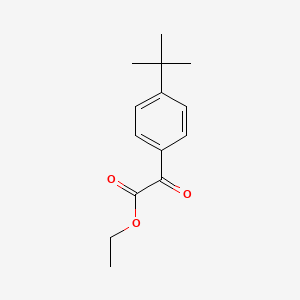
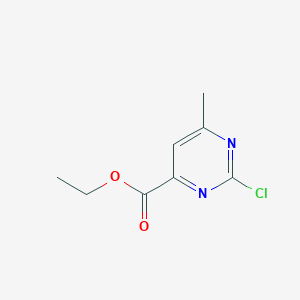
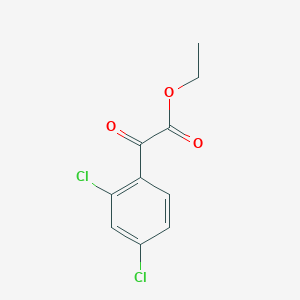
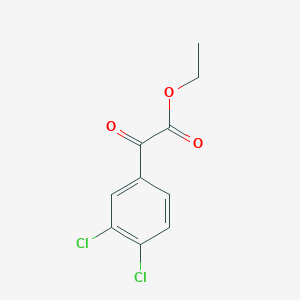
![Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301115.png)
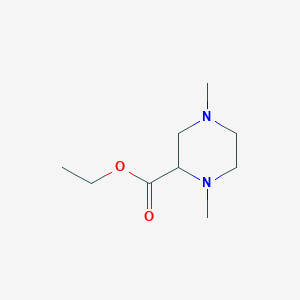
![Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1301120.png)
